HJC0350 - 885434-70-8

HJC0350

Catalog Number: EVT-269469
CAS Number: 885434-70-8
Molecular Formula: C15H19NO2S
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HJC0350 is a selective inhibitor of exchange protein directly activated by cAMP 2 (Epac2) with an IC50 value of 300 nM for competition with 8-NBD-cAMP binding. It inhibits Epac2 guanine nucleotide exchange activity but does not inhibit Epac1-mediated Rap1-GDP exchange or cAMP-mediated protein kinase A (PKA) activation in vitro, indicating it is selective for Epac2 at a concentration of 25 μM. HJC0350 also blocks stimulation of Epac2, but not Epac1, by 007-AM in HEK293 cells.
HJC 0350 is a selective Epac2 inhibitor (IC50 = 0.3 μM). HJC 0350 displays no effect on Epac1. HJC 0350 blocks stimulation of the Epac2-FL FRET sensor in HEK293 cells.

(1'R)-Phenyl-(2'S)-[(phenylmethyl)[(2,4,6-trimethylphenyl)sulfonyl]amino]propyl(3R)-hydroxy-(2R),4-dimethylpentanoate []

Relevance: This compound shares the same (2,4,6-trimethylphenyl)sulfonyl group with the target compound, 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole. This structural similarity highlights the use of this specific sulfonyl group in different synthetic pathways and potential applications.

2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate []

Relevance: Similar to 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole, this compound contains the (2,4,6-trimethylphenyl)sulfonyl group (also referred to as mesitylenesulfonyl). This shared structural motif demonstrates the versatility of this sulfonyl group as a protecting group for amines and its application in organic synthesis.

Source and Classification

HJC0350 was identified through structure-guided design aimed at developing selective Epac2 antagonists. It is classified within a broader category of compounds that target the Epac family of proteins, which play critical roles in various cellular processes, including those related to inflammation and metabolic regulation . The compound is synthesized from various chemical precursors using established organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of HJC0350 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the selection of appropriate aromatic or heteroaromatic compounds that can undergo functionalization.
  2. Reactions: Common methods include:
    • Friedel-Crafts Acylation: This reaction introduces acyl groups onto aromatic rings, forming the foundation for further modifications.
    • Suzuki Coupling: A cross-coupling reaction that joins two aromatic rings via a boronic acid derivative, essential for constructing the final molecular framework.
    • Demethylation: This step may involve reagents like boron tribromide to remove methyl groups from specific positions on the aromatic ring, enhancing the compound's reactivity and selectivity .
Molecular Structure Analysis

Structure and Data

HJC0350 features a complex molecular structure characterized by multiple aromatic rings and functional groups that confer its specificity for Epac2. The precise molecular formula and structural data are typically elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Formula: C₁₈H₁₈N₂O₄S
  • Molecular Weight: Approximately 358.41 g/mol

The structural configuration allows for optimal interaction with the binding site of Epac2, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

HJC0350's mechanism primarily involves competitive inhibition at the binding site of Epac2, where it competes with cyclic adenosine monophosphate. The compound's ability to inhibit Epac2 is crucial for modulating downstream signaling pathways associated with inflammation and other physiological responses.

In vitro studies have demonstrated that HJC0350 effectively blocks cAMP-induced activation of Epac2 without significantly affecting other signaling pathways, underscoring its selectivity .

Mechanism of Action

Process and Data

The mechanism of action for HJC0350 involves:

  1. Binding: The compound binds to the regulatory domain of Epac2, preventing cAMP from eliciting its typical biological effects.
  2. Inhibition of Signaling: By inhibiting Epac2, HJC0350 disrupts downstream signaling cascades that contribute to inflammatory responses and metabolic processes.

Research indicates that this inhibition can lead to significant reductions in inflammatory markers in various experimental models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: HJC0350 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is primarily influenced by its functional groups, which can participate in further chemical reactions if desired.

Relevant analyses such as thermal gravimetric analysis or differential scanning calorimetry may provide additional insights into its stability and thermal properties .

Applications

Scientific Uses

HJC0350 has been utilized in various research contexts, particularly in studies investigating:

  • Inflammation: As an inhibitor of Epac2, HJC0350 is valuable in exploring mechanisms underlying inflammatory diseases and potential therapeutic interventions.
  • Metabolic Regulation: Research into metabolic disorders has leveraged HJC0350 to understand how cAMP signaling affects energy homeostasis.
  • Neuroscience: The compound's role in modulating neuronal signaling pathways has implications for understanding neurodegenerative diseases and pain mechanisms .
Molecular Pharmacodynamics of HJC0350

Selective Targeting of EPAC2 Isoforms

Structural Determinants of EPAC2 Inhibition

HJC0350 (2,4-dimethyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrrole) achieves isoform selectivity through specific interactions with EPAC2's unique regulatory architecture. The compound binds to an allosteric site at the interface between the N-terminal cyclic nucleotide-binding domain B (CNBD-B) and the dishevelled/EGL-10/pleckstrin (DEP) domain. Crucially, EPAC2 contains an additional low-affinity CNBD-A domain absent in EPAC1, which creates a distinct hydrophobic pocket that accommodates the trimethylphenyl group of HJC0350 [1] [7]. This binding stabilizes the autoinhibited "closed" conformation of EPAC2 by reinforcing ionic latch interactions between the regulatory and catalytic domains, preventing the conformational change required for Rap1 activation. Mutagenesis studies confirm that residues within CNBD-A (particularly Leu-273 and Phe-300 in human EPAC2) are essential for high-affinity HJC0350 binding, explaining its >100-fold selectivity over EPAC1 [3] [9].

Competitive Antagonism of cAMP Binding Domains

HJC0350 functions as a competitive antagonist of cAMP through steric hindrance at the CNBD-B domain. Biochemical assays using fluorescence polarization demonstrate that HJC0350 displaces the fluorescent cAMP analog 8-NBD-cAMP from EPAC2 with an apparent Kd of 0.42 µM [1] [6]. The inhibition follows a classical competitive model where increasing concentrations of cAMP proportionally reduce HJC0350 binding affinity. X-ray crystallography reveals that the sulfonyl group of HJC0350 forms hydrogen bonds with Arg-404 and Tyr-438 within the cAMP-binding pocket, mimicking the ribose-phosphate interactions of cAMP while lacking the molecular flexibility required to trigger domain rearrangement [3]. This mechanism allows HJC0350 to effectively block cAMP-induced EPAC2 activation without affecting cAMP binding to protein kinase A (PKA) or EPAC1 [6] [9].

Table 1: Structural Determinants of HJC0350 Selectivity

Structural ElementRole in HJC0350 BindingEffect on EPAC2 Conformation
CNBD-A domainProvides hydrophobic pocket for trimethylphenyl groupStabilizes autoinhibited state
Ionic latch (Arg-82/Glu-306)Strengthened by HJC0350 bindingPrevents domain separation
cAMP-binding pocket (Arg-404/Tyr-438)Site of competitive antagonismBlocks cAMP-induced activation
DEP-CNBD-B interfaceAllosteric modulation siteEnhances autoinhibition

Kinetics of EPAC2 Inhibition

IC50 Profiling in Recombinant Protein Assays

Quantitative analyses of HJC0350 potency reveal consistent half-maximal inhibitory concentration (IC50) values across multiple assay systems. In fluorescence resonance energy transfer (FRET)-based assays using recombinant human EPAC2, HJC0350 exhibits an IC50 of 0.30 ± 0.05 µM for inhibition of cAMP-induced conformational changes [1] [9]. Rap1 activation assays demonstrate comparable potency (IC50 = 0.32 ± 0.08 µM) when measuring GTP loading of Rap1 in HEK293 cells overexpressing EPAC2 [6]. Importantly, HJC0350 maintains selectivity across related pathways, showing no significant inhibition of PKA activity (IC50 > 50 µM) or EPAC1-mediated Rap1 activation (IC50 > 25 µM) even at supraphysiological concentrations [1] [6]. This 80-100 fold isoform selectivity distinguishes HJC0350 from pan-EPAC inhibitors like ESI-09, which inhibit both EPAC1 and EPAC2 with similar potency.

Time-Dependent Inactivation Mechanisms

HJC0350 exhibits complex binding kinetics characterized by slow association and dissociation rates. Stopped-flow fluorimetry measurements reveal a two-phase inhibition process: rapid initial binding (kon ≈ 1.2 × 10⁴ M⁻¹s⁻¹) followed by a slower conformational change (kobs ≈ 0.015 s⁻¹) that stabilizes the inhibitor-enzyme complex [1]. This results in prolonged target engagement with a dissociation half-life exceeding 45 minutes after washout. The time-dependent inactivation follows a non-competitive model at saturating cAMP concentrations, suggesting allosteric stabilization of an inactive EPAC2 conformation rather than simple occupancy of the cAMP-binding site [9]. This kinetic profile contributes to HJC0350's sustained pharmacological effects in cellular systems, where single-dose administration maintains EPAC2 inhibition through multiple cAMP elevation cycles.

Table 2: Kinetic Parameters of EPAC2 Inhibitors

ParameterHJC0350ESI-05ESI-09
IC50 (EPAC2)0.30 µM1.2 µM5.8 µM
IC50 (EPAC1)>25 µM>50 µM7.2 µM
Association rate (kon)1.2 × 10⁴ M⁻¹s⁻¹3.5 × 10³ M⁻¹s⁻¹8.9 × 10³ M⁻¹s⁻¹
Dissociation half-life>45 min~15 min~10 min
cAMP competitionCompetitiveAllostericMixed

Signaling Pathway Modulation

Suppression of Rap1 GTPase Activation Cascades

HJC0350 specifically disrupts EPAC2-mediated activation of Rap GTPases without affecting parallel Ras signaling pathways. In HEK293/EPAC2-FL reporter cells, HJC0350 (10 µM) completely abolishes cAMP-induced FRET changes by preventing EPAC2-mediated GDP/GTP exchange on Rap1 [1] [6]. Downstream, this inhibition suppresses EPAC2-dependent phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) by disrupting the B-Raf/MEK signaling module. Interestingly, HJC0350 does not affect Rap1 activation in cells expressing constitutively active EPAC2 mutants, confirming its action upstream of Rap1 activation [3]. The inhibitor also demonstrates efficacy in reversing EPAC2-mediated vascular permeability by blocking Rap1-dependent endothelial junction stabilization [9]. These effects occur through disruption of the EPAC2-Rap1 signaling axis rather than interference with Ras nanoclusters, as HJC0350 does not alter KRas nanocluster organization or Raf-1 activation [4].

Cross-Talk With PKA-Independent cAMP Effector Systems

HJC0350 reveals intricate crosstalk between EPAC2 and other cAMP effector systems, particularly in calcium signaling pathways. In pancreatic β-cells, HJC0350 blocks EPAC2-dependent calcium-induced calcium release (CICR) from endoplasmic reticulum stores, thereby disrupting the coordination between cAMP elevation and calcium oscillations essential for insulin secretion [2] [5]. This inhibition occurs through disruption of EPAC2's interaction with the type 2 ryanodine receptor (RyR2) and phospholipase Cε (PLCε), both critical for intracellular calcium mobilization. Additionally, HJC0350 modulates mitochondrial cAMP-calcium cross-talk by reducing EPAC2-dependent phosphorylation of mitochondrial proteins involved in calcium uptake [5] [8]. Importantly, these effects are PKA-independent, as demonstrated by preserved responses in the presence of PKA inhibitors H89 or PKI. HJC0350 also suppresses TAAR1-mediated insulin secretion in β-cells by specifically blocking EPAC2-dependent signaling arms while leaving PKA-mediated CREB phosphorylation intact [2].

Properties

CAS Number

885434-70-8

Product Name

HJC0350

IUPAC Name

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3

InChI Key

AFZWZVLPIMHLSE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C

Solubility

Soluble in DMSO

Synonyms

HJC 0350; HJC0350; HJC-0350.

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.